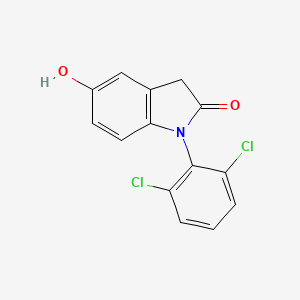

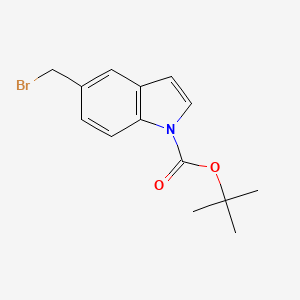

tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate

Vue d'ensemble

Description

Tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been found to have a unique mechanism of action, leading to various biochemical and physiological effects. In

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques : tert-Butyl esters of indole-5-carboxylic acid and related compounds can be synthesized through the reaction of the appropriate carboxylic acids with tert-butyl trichloroacetimidate. This method has been effective in obtaining esters of 5-carboxylic acids in various heterocycles, demonstrating the versatility and adaptability of this approach (Fritsche et al., 2006).

Palladium-Catalyzed Intramolecular Annulation : Tert-butylimines of N-substituted 2-bromo-1H-indole-3-carboxaldehydes have been used in palladium-catalyzed intramolecular iminoannulation. This process yields various γ-carboline derivatives and heteropolycycles, illustrating the compound's utility in complex chemical synthesis (Zhang & Larock, 2003).

Crystal Structure Analysis : The crystal structure of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate shows the planar nature of the indole ring system and the specific angles formed with the tert-butyl bound carboxylate group, providing insights into the compound's molecular geometry (Thenmozhi et al., 2009).

Application in Compound Synthesis

Spirocyclic Indoline Lactone Synthesis : Base-promoted cyclization and subsequent C3-alkylation have been used to synthesize spirocyclic indoline lactones from tert-butyl [2-(benzylideneamino)phenyl]acetate. This demonstrates the compound's role in the synthesis of complex organic structures (Hodges et al., 2004).

Synthesis of Indoles and Anilines : Tert-butyl sulfinamide has been identified as an ammonia equivalent in the palladium-catalyzed amination of aryl bromides and chlorides, enabling the preparation of sensitive indoles and anilines. This highlights the compound's utility in the synthesis of indoles through palladium catalyzed cross-coupling reactions (Prakash et al., 2011).

Synthesis of Novel Compounds : The compound has been used in synthesizing new hits of triazolyl-indole with alkylsulfanyl moieties. Such syntheses contribute to the development of novel compounds with potential applications in various fields of chemistry (Boraei et al., 2021).

Reaction Mechanisms and Studies

- Aerobic Oxidation Catalysis : The compound has been used in the aerobic oxidation of allylic and benzylic alcohols, catalyzed by copper(I) chlorideand N-hydroxyindole. This process selectively oxidizes primary and secondary allylic and benzylic alcohols into α,β-unsaturated carbonyl compounds, demonstrating the compound's catalytic potential in selective oxidation reactions (Shen et al., 2012).

- Utilization in Hemetsberger-Knittel Reaction : The compound has been utilized in the Hemetsberger-Knittel reaction, highlighting its synthetic utility. This application in the synthesis of ethyl indole-2-carboxylate from aldehydes underlines the compound's role in facilitating reactions involving less reactive aldehydes (Kondo et al., 1999).

Advanced Syntheses and Applications

Synthesis of Deaza-Analogues : The compound has been used to synthesize substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates. These deaza-analogues of the bis-indole alkaloid topsentin represent an extension of the compound's applicability in the synthesis of complex marine alkaloids (Carbone et al., 2013).

Synthesis of Bicyclic Amino Acid Esters : tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, synthesized as a cyclic amino acid ester from the corresponding compound, underlines the compound's role in creating novel amino acid esters with potential biomedical applications (Moriguchi et al., 2014).

Reactions with Nucleophilic Agents : The compound's derivatives have been shown to react with various nucleophilic agents, contributing to the synthesis of novel organophosphorus compounds. This property is crucial for understanding the compound's behavior in complex chemical reactions and its potential use in synthesizing organophosphorus derivatives (Pevzner, 2003).

Mécanisme D'action

Target of Action

Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Mode of Action

It’s worth noting that bromomethyl groups are often involved in cross-coupling reactions, such as the suzuki–miyaura coupling . This reaction involves the transfer of an organoboron group to an organic halide, catalyzed by a palladium(0) complex .

Biochemical Pathways

Indole derivatives are known to be involved in a variety of biological processes . For instance, they can participate in the synthesis of alkaloids, a class of naturally occurring organic compounds that contain mostly basic nitrogen atoms .

Result of Action

Indole derivatives are known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Propriétés

IUPAC Name |

tert-butyl 5-(bromomethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMDECBIBMTDPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619224 | |

| Record name | tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442685-53-2 | |

| Record name | tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.